2-[(E)-2-phenylethenyl]sulfonyl-3,4-dihydro-1H-isoquinoline-1-carboxamide
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Overview
Description
2-[(E)-2-phenylethenyl]sulfonyl-3,4-dihydro-1H-isoquinoline-1-carboxamide is a complex organic compound that features a sulfonyl group attached to a dihydroisoquinoline ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-2-phenylethenyl]sulfonyl-3,4-dihydro-1H-isoquinoline-1-carboxamide typically involves the following steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through the Pictet-Spengler reaction, where a β-phenylethylamine derivative reacts with an aldehyde in the presence of an acid catalyst.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation, where the isoquinoline derivative reacts with a sulfonyl chloride in the presence of a base such as triethylamine.
Formation of the Carboxamide Group: The carboxamide group is formed by reacting the sulfonylated isoquinoline with an appropriate amine under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-2-phenylethenyl]sulfonyl-3,4-dihydro-1H-isoquinoline-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the sulfonyl or carboxamide groups.
Substitution: The phenylethenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents such as halogens or nucleophiles like amines and alcohols can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.
Scientific Research Applications
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Biological Studies: It can be used to study the interactions of sulfonyl-containing compounds with biological targets.
Mechanism of Action
The mechanism of action of 2-[(E)-2-phenylethenyl]sulfonyl-3,4-dihydro-1H-isoquinoline-1-carboxamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The isoquinoline core can interact with various receptors in the nervous system, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-[(E)-2-phenylethenyl]sulfonyl-1,2,3,4-tetrahydroisoquinoline: Similar structure but lacks the carboxamide group.
2-[(E)-2-phenylethenyl]sulfonyl-isoquinoline: Similar structure but lacks the dihydro component.
Uniqueness
The presence of both the sulfonyl and carboxamide groups in 2-[(E)-2-phenylethenyl]sulfonyl-3,4-dihydro-1H-isoquinoline-1-carboxamide makes it unique compared to other similar compounds. These functional groups contribute to its potential biological activity and make it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
2-[(E)-2-phenylethenyl]sulfonyl-3,4-dihydro-1H-isoquinoline-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S/c19-18(21)17-16-9-5-4-8-15(16)10-12-20(17)24(22,23)13-11-14-6-2-1-3-7-14/h1-9,11,13,17H,10,12H2,(H2,19,21)/b13-11+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGINEVRHFPSDPV-ACCUITESSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C2=CC=CC=C21)C(=O)N)S(=O)(=O)C=CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C(C2=CC=CC=C21)C(=O)N)S(=O)(=O)/C=C/C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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